2-chloro-N-(2-hydroxy-5-sulfamoylphenyl)acetamide
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Overview
Description
2-chloro-N-(2-hydroxy-5-sulfamoylphenyl)acetamide is a chemical compound known for its diverse applications in scientific research and industry. It is characterized by the presence of a chloro group, a hydroxy group, and a sulfamoyl group attached to a phenyl ring, along with an acetamide moiety. This compound is of interest due to its potential biological activities and its role as an intermediate in various chemical syntheses .
Mechanism of Action
Target of Action
The primary target of 2-chloro-N-(2-hydroxy-5-sulfamoylphenyl)acetamide is carbonic anhydrase IX (CA IX) . CA IX is overexpressed in many solid tumors and plays a significant role in tumor cell proliferation and survival .
Mode of Action
The compound interacts with its target, CA IX, by inhibiting its activity . This inhibition disrupts the normal functioning of the enzyme, leading to a decrease in tumor cell proliferation .
Biochemical Pathways
The inhibition of CA IX affects the biochemical pathways related to cell proliferation and survival . Specifically, it disrupts the process of anaerobic glycolysis, which is upregulated in tumor cells . This disruption can lead to a decrease in tumor growth and survival .
Result of Action
The inhibition of CA IX by this compound leads to a decrease in tumor cell proliferation and survival . This can result in a reduction in tumor size and potentially improve the prognosis for patients with solid tumors .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-N-(2-hydroxy-5-sulfamoylphenyl)acetamide typically involves the reaction of 2-hydroxy-5-sulfamoylaniline with chloroacetyl chloride. The reaction is carried out in the presence of a base such as pyridine or triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature or slightly elevated temperatures to ensure complete conversion .
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
2-chloro-N-(2-hydroxy-5-sulfamoylphenyl)acetamide can undergo various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted by nucleophiles such as amines or thiols.
Oxidation Reactions: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate.
Reduction Reactions: The nitro group (if present) can be reduced to an amine using reducing agents like hydrogen gas in the presence of a catalyst.
Common Reagents and Conditions
Substitution: Nucleophiles like amines or thiols, typically in the presence of a base.
Oxidation: Potassium permanganate or other strong oxidizing agents.
Reduction: Hydrogen gas with a metal catalyst such as palladium on carbon.
Major Products Formed
Substitution: Formation of derivatives with different functional groups replacing the chloro group.
Oxidation: Formation of carbonyl-containing compounds.
Reduction: Formation of amine derivatives.
Scientific Research Applications
2-chloro-N-(2-hydroxy-5-sulfamoylphenyl)acetamide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor, particularly carbonic anhydrase inhibitors.
Medicine: Explored for its anticancer and antimicrobial properties.
Industry: Utilized in the production of pharmaceuticals and agrochemicals
Comparison with Similar Compounds
Similar Compounds
- 2-chloro-N-(2-hydroxyphenyl)acetamide
- 2-chloro-N-(2-hydroxy-4-sulfamoylphenyl)acetamide
- 2-chloro-N-(2-hydroxy-5-methylphenyl)acetamide
Uniqueness
2-chloro-N-(2-hydroxy-5-sulfamoylphenyl)acetamide is unique due to the presence of the sulfamoyl group, which imparts specific biological activities such as enzyme inhibition. This distinguishes it from other similar compounds that may lack this functional group and, consequently, the associated biological properties .
Properties
IUPAC Name |
2-chloro-N-(2-hydroxy-5-sulfamoylphenyl)acetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9ClN2O4S/c9-4-8(13)11-6-3-5(16(10,14)15)1-2-7(6)12/h1-3,12H,4H2,(H,11,13)(H2,10,14,15) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YPDQPVXCXFYQIF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1S(=O)(=O)N)NC(=O)CCl)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9ClN2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.69 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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